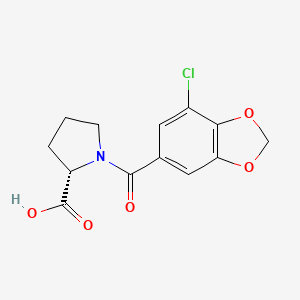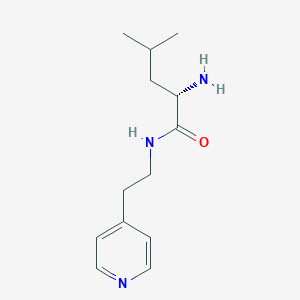![molecular formula C12H11N3O3S B7586989 4-[(1,3-Thiazol-2-ylcarbamoylamino)methyl]benzoic acid](/img/structure/B7586989.png)
4-[(1,3-Thiazol-2-ylcarbamoylamino)methyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(1,3-Thiazol-2-ylcarbamoylamino)methyl]benzoic acid, also known as TCB or Thiazol Carboxylic Acid, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TCB is a member of the thiazole family of compounds, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 4-[(1,3-Thiazol-2-ylcarbamoylamino)methyl]benzoic acid is not fully understood. However, it is believed that 4-[(1,3-Thiazol-2-ylcarbamoylamino)methyl]benzoic acid exerts its biological activities by interacting with specific targets in cells. 4-[(1,3-Thiazol-2-ylcarbamoylamino)methyl]benzoic acid has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. 4-[(1,3-Thiazol-2-ylcarbamoylamino)methyl]benzoic acid has also been found to disrupt bacterial cell membranes, leading to bacterial cell death. Additionally, 4-[(1,3-Thiazol-2-ylcarbamoylamino)methyl]benzoic acid has been shown to inhibit the activation of certain signaling pathways involved in inflammation.
Biochemical and Physiological Effects:
4-[(1,3-Thiazol-2-ylcarbamoylamino)methyl]benzoic acid has been found to have various biochemical and physiological effects. 4-[(1,3-Thiazol-2-ylcarbamoylamino)methyl]benzoic acid has been shown to induce cell cycle arrest and apoptosis in cancer cells. 4-[(1,3-Thiazol-2-ylcarbamoylamino)methyl]benzoic acid has also been found to inhibit bacterial growth by disrupting bacterial cell membranes. Additionally, 4-[(1,3-Thiazol-2-ylcarbamoylamino)methyl]benzoic acid has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 4-[(1,3-Thiazol-2-ylcarbamoylamino)methyl]benzoic acid is its broad range of biological activities, which makes it a promising candidate for the development of new therapeutics. 4-[(1,3-Thiazol-2-ylcarbamoylamino)methyl]benzoic acid is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of 4-[(1,3-Thiazol-2-ylcarbamoylamino)methyl]benzoic acid is its poor solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on 4-[(1,3-Thiazol-2-ylcarbamoylamino)methyl]benzoic acid. One area of research could focus on the development of 4-[(1,3-Thiazol-2-ylcarbamoylamino)methyl]benzoic acid derivatives with improved solubility and bioavailability. Another area of research could focus on the use of 4-[(1,3-Thiazol-2-ylcarbamoylamino)methyl]benzoic acid in combination with other drugs for the treatment of cancer and infectious diseases. Additionally, further studies could be conducted to elucidate the mechanism of action of 4-[(1,3-Thiazol-2-ylcarbamoylamino)methyl]benzoic acid and to identify its specific targets in cells.
Conclusion:
In conclusion, 4-[(1,3-Thiazol-2-ylcarbamoylamino)methyl]benzoic acid is a promising compound with diverse biological activities. Its potential therapeutic applications make it an attractive candidate for further research. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 4-[(1,3-Thiazol-2-ylcarbamoylamino)methyl]benzoic acid have been discussed in this paper.
Méthodes De Synthèse
The synthesis of 4-[(1,3-Thiazol-2-ylcarbamoylamino)methyl]benzoic acid involves the reaction of 2-aminothiazole with 4-formylbenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields 4-[(1,3-Thiazol-2-ylcarbamoylamino)methyl]benzoic acid as a white solid in high yield. The purity of the product can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
4-[(1,3-Thiazol-2-ylcarbamoylamino)methyl]benzoic acid has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antimicrobial, and anti-inflammatory activities. 4-[(1,3-Thiazol-2-ylcarbamoylamino)methyl]benzoic acid has been found to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. 4-[(1,3-Thiazol-2-ylcarbamoylamino)methyl]benzoic acid has also been shown to possess antibacterial activity against both Gram-positive and Gram-negative bacteria. Additionally, 4-[(1,3-Thiazol-2-ylcarbamoylamino)methyl]benzoic acid has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
4-[(1,3-thiazol-2-ylcarbamoylamino)methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3S/c16-10(17)9-3-1-8(2-4-9)7-14-11(18)15-12-13-5-6-19-12/h1-6H,7H2,(H,16,17)(H2,13,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZJSTWOXPGZOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)NC2=NC=CS2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(1,3-Thiazol-2-ylcarbamoylamino)methyl]benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-1-[2-[(3-chlorophenyl)methylsulfanyl]acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B7586925.png)
![(2S)-2-[(4,5-dimethylthiophene-2-carbonyl)amino]-3-methylbutanoic acid](/img/structure/B7586932.png)
![(2S)-1-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B7586938.png)
![(2S)-3-methyl-2-[(1-methyl-5-oxopyrrolidine-3-carbonyl)amino]butanoic acid](/img/structure/B7586944.png)
![(2S)-3-methyl-2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]butanoic acid](/img/structure/B7586948.png)

![(2S)-2-amino-4-methyl-N-[4-(1,2,4-triazol-1-yl)phenyl]pentanamide](/img/structure/B7586971.png)
![(2S)-2-[(1-carbamoylpiperidine-3-carbonyl)amino]-3-methylbutanoic acid](/img/structure/B7586975.png)
![(2S)-3-(4-hydroxyphenyl)-2-[[methyl(propan-2-yl)carbamoyl]amino]propanoic acid](/img/structure/B7586985.png)
![(2S)-4-methyl-2-[(5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)amino]pentanoic acid](/img/structure/B7586987.png)
![(2S)-3-(1H-imidazol-5-yl)-2-[(4-methylpiperidine-1-carbonyl)amino]propanoic acid](/img/structure/B7586994.png)
![(2S)-2-[(2-cyanophenyl)sulfonylamino]-3,3-dimethylbutanoic acid](/img/structure/B7587004.png)